molecular formula C8H10ClN3O B8661729 2-Chloro-5-(2-ethoxy-vinyl)-pyrimidin-4-ylamine CAS No. 335654-05-2

2-Chloro-5-(2-ethoxy-vinyl)-pyrimidin-4-ylamine

Cat. No.: B8661729
CAS No.: 335654-05-2
M. Wt: 199.64 g/mol
InChI Key: PZGLKKDFPIMFAL-UHFFFAOYSA-N
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Description

2-Chloro-5-(2-ethoxy-vinyl)-pyrimidin-4-ylamine is a useful research compound. Its molecular formula is C8H10ClN3O and its molecular weight is 199.64 g/mol. The purity is usually 95%.
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Properties

CAS No.

335654-05-2

Molecular Formula

C8H10ClN3O

Molecular Weight

199.64 g/mol

IUPAC Name

2-chloro-5-(2-ethoxyethenyl)pyrimidin-4-amine

InChI

InChI=1S/C8H10ClN3O/c1-2-13-4-3-6-5-11-8(9)12-7(6)10/h3-5H,2H2,1H3,(H2,10,11,12)

InChI Key

PZGLKKDFPIMFAL-UHFFFAOYSA-N

Canonical SMILES

CCOC=CC1=CN=C(N=C1N)Cl

Origin of Product

United States

Synthesis routes and methods I

Procedure details

5-Bromo-2-chloro-pyrimidin-4-ylamine (88.0 g, 0.43 mol), 1-ethoxy-propene (220 g, 0.49 mol), Pd(PPh3)2Cl2 (35.0 g, 0.05 mol) and Et4NCl (67.0 g, 0.40 mol) are suspended in solvent (750 mL, DME/toluene/H2O/EtOH 10:1:3:6) under nitrogen. The reaction mixture is heated to reflux for 24 h, cooled to rt, and then diluted with water. The aqueous layer is extracted with EtOAc (3×). The combined organic layers are dried over MgSO4, filtered, and concentrated under reduced pressure. The residue is purified by column chromatography (SiO2, gradient elution, EtOAc/petroleumether 1:10>1:4) to yield the title compound as a yellow solid.
Quantity
88 g
Type
reactant
Reaction Step One
Quantity
220 g
Type
reactant
Reaction Step Two
Name
DME toluene H2O EtOH
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
67 g
Type
catalyst
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five
Quantity
35 g
Type
catalyst
Reaction Step Six

Synthesis routes and methods II

Procedure details

A 500 mL round bottomed flask is charged with 5-bromo-2-chloropyrimidin-4-ylamine (1) (10 g, 48 mmol), tetrakis(triphenylphosphine)palladium(0) (2.8g, 2.5 mmol), and toluene (200 mL). Tributyl-(2-ethoxyvinyl)-stannane (22 g, 60 mmol) is added and the reaction heated to 110° C. with stirring for approximately 15 hours. After cooling to room temperature, the solution is diluted with 100 mL ethyl acetate and washed with water and brine. The organic extract is dried over Na2SO4, filtered, and concentrated under reduced pressure. Purification by column chromatography (SiO2, Hexane:Ethyl acetate/5:1) provides 2 (4.4 g, 46%) as a yellow solid.
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
reactant
Reaction Step One
Quantity
2.8 g
Type
catalyst
Reaction Step One
Name
Tributyl-(2-ethoxyvinyl)-stannane
Quantity
22 g
Type
reactant
Reaction Step Two
Quantity
100 mL
Type
solvent
Reaction Step Three
Name
Yield
46%

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